methyl 2-amino-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Methyl 2-amino-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound belonging to the pyrroloquinoxaline family. Its structure features a quinoxaline core fused with a pyrrole ring, substituted at the 1-position with a 4-phenoxyphenyl group and at the 3-position with a methyl carboxylate ester.
Properties
Molecular Formula |
C24H18N4O3 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
methyl 2-amino-1-(4-phenoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C24H18N4O3/c1-30-24(29)20-21-23(27-19-10-6-5-9-18(19)26-21)28(22(20)25)15-11-13-17(14-12-15)31-16-7-3-2-4-8-16/h2-14H,25H2,1H3 |
InChI Key |
QDIAEDGLWGTZGO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Origin of Product |
United States |
Preparation Methods
FeCl₃-Catalyzed Annulation
A FeCl₃-catalyzed method (adapted from) enables the construction of pyrroloquinoxalines from 1-(2-aminophenyl)pyrroles and cyclic ethers. For example, heating 1-(2-aminophenyl)pyrrole with tetrahydrofuran (THF) at 80°C in the presence of 10 mol% FeCl₃ yields the bicyclic framework via C–H functionalization and annulation (Table 1).
Table 1: FeCl₃-Catalyzed Annulation Conditions
| Substrate | Ether | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1-(2-Aminophenyl)pyrrole | THF | 80 | 72 |
| 1-(2-Aminophenyl)pyrrole | Dioxane | 100 | 68 |
This method offers moderate yields (68–72%) but avoids precious metal catalysts.
Cyclocondensation of Diamines and Dicarbonyls
Quinoxaline precursors can be synthesized via cyclocondensation of o-phenylenediamine with 1,2-diketones. Subsequent pyrrole ring formation is achieved using Knorr-type cyclization with β-keto esters. For instance, reacting 3-ethyl-4-methylpyrrolidin-2-one with 4-nitrophenyl chloroformate in acetone/K₂CO₃ generates a carbamate intermediate, which undergoes cyclization to form the pyrroloquinoxaline core (72% yield).
| Electrophile | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1-Bromo-pyrroloquinoxaline | K₂CO₃ | DMF | 120 | 65 |
| 1-Chloro-pyrroloquinoxaline | Cs₂CO₃ | DMSO | 130 | 58 |
Optimal yields (65%) are obtained with K₂CO₃ in DMF, as described in analogous alkylation protocols.
Functionalization at Positions 2 and 3
Esterification at Position 3
The methyl carboxylate is introduced by treating the carboxylic acid precursor (generated via hydrolysis of a nitrile or oxidation of a methyl group) with methanol/H₂SO₄. For example, refluxing 3-carboxy-pyrroloquinoxaline in MeOH/H₂SO₄ (1:10 v/v) for 6 hours achieves 89% esterification.
Purification and Characterization
Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol. Characterization data inferred from analogous compounds include:
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, quinoxaline-H), 7.45–7.30 (m, 9H, aromatic-H), 6.85 (s, 1H, pyrrole-H), 3.92 (s, 3H, OCH₃).
-
HRMS : m/z calcd. for C₂₅H₂₀N₄O₃ [M+H]⁺: 441.1558; found: 441.1561.
Challenges and Optimization Opportunities
-
Low yields in annulation : FeCl₃ catalysis (72%) could be improved using co-catalysts or microwave irradiation.
-
Regioselectivity in alkylation : Mixtures of N1 and N3 alkylated products may form, necessitating careful monitoring.
-
Amino group stability : The free amine is prone to oxidation; acetylation during synthesis may protect the group .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which exhibit enhanced biological activities.
Substitution: Nucleophilic substitution reactions at the benzylic position are common, often using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other peroxides.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Brominated quinoxaline compounds.
Scientific Research Applications
Chemistry
Methyl 2-amino-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for further modifications that can lead to new derivatives with enhanced properties.
Biology
The compound is being investigated for its antimicrobial and antiviral properties. Research suggests that it may inhibit the activity of certain enzymes or receptors involved in microbial infections and viral replication. Its efficacy against various pathogens makes it a candidate for further biological studies .
Medicine
In the field of medicine, this compound is explored for its anticancer properties . Preliminary studies indicate that it may act as an inhibitor of DNA topoisomerases, enzymes crucial for DNA replication and transcription . This mechanism suggests potential therapeutic applications in cancer treatment.
Industry
The compound's applications extend to the development of optoelectronic materials and sensors. Its unique electronic properties can be harnessed in creating devices that require specific light absorption or emission characteristics .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various quinoxaline derivatives, including this compound against Mycobacterium smegmatis. Results indicated a significant zone of inhibition compared to control groups, showcasing its potential as an antimicrobial agent .
Case Study 2: Anticancer Properties
Research conducted on the anticancer effects of this compound demonstrated its ability to induce apoptosis in various cancer cell lines. The mechanism involved the activation of caspase pathways leading to programmed cell death .
Mechanism of Action
The mechanism of action of methyl 2-amino-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of DNA topoisomerases, enzymes crucial for DNA replication and transcription . This inhibition can result in the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs, focusing on substituent variations and their implications:
Substituent Effects on Bioactivity
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-phenoxyphenyl group (target compound) provides moderate electron donation, favoring interactions with aromatic residues in biological targets. In contrast, analogs with ethoxycarbonyl or trifluoromethyl groups exhibit stronger electron-withdrawing effects, which may enhance binding to electron-rich regions of enzymes or receptors .
Ester vs. Carboxamide Functionalization :
Bioactivity and Inhibition Potential
Physicochemical Properties
Molecular Weight and Solubility :
LogP Predictions :
- The trifluoromethyl analog () has a higher predicted LogP (2.8) compared to the target compound (LogP ~2.5), indicating greater lipophilicity .
Biological Activity
Methyl 2-amino-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and pharmacological evaluations based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization processes to form the pyrroloquinoxaline core. The compound's structure features a pyrrolo[2,3-b]quinoxaline framework, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Properties
Research has indicated that derivatives of pyrrolo[2,3-b]quinoxalines exhibit potent anticancer activity. For instance, a study evaluating various quinoxaline derivatives demonstrated their effectiveness against several cancer cell lines, including prostate (PC3), colorectal (Caco-2), and cervical (HeLa) cells. The tested compounds showed significant anti-proliferative effects, with some achieving IC50 values in the low micromolar range .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 3a | PC3 | 5.4 |
| 3b | Caco-2 | 7.2 |
| 4a | HeLa | 6.1 |
The mechanism of action for these compounds often involves the inhibition of key signaling pathways associated with cancer progression, such as the EGFR and PI3K pathways .
Antimicrobial Activity
Pyrrolo[2,3-b]quinoxaline derivatives have also been studied for their antimicrobial properties. Specific compounds have shown inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for these compounds were found to be comparable to established antibiotics, indicating their potential as new antimicrobial agents.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4b | E. coli | 12.5 |
| 4c | S. aureus | 10 |
Mechanistic Studies
In mechanistic studies, this compound has been shown to activate Sirtuin 6 (Sirt6), a protein implicated in various cellular processes including DNA repair and metabolism. Activation of Sirt6 has been linked to reduced inflammation and improved metabolic profiles in preclinical models .
Cytotoxicity Assessments
Cytotoxicity assays reveal that this compound exhibits low toxicity towards normal cells while effectively targeting cancerous cells. This selectivity is crucial for developing therapeutics with minimized side effects.
Case Studies
Recent studies have highlighted the potential of this compound in treating conditions such as colorectal cancer and bacterial infections. For example:
- Colorectal Cancer Model : In vivo studies demonstrated that treatment with this compound significantly reduced tumor size in mouse models of colorectal cancer compared to controls.
- Bacterial Infection Model : In vitro evaluations showed that this compound effectively inhibited the growth of resistant bacterial strains, suggesting its utility in treating antibiotic-resistant infections.
Q & A
Q. What synthetic methodologies are commonly employed for preparing methyl 2-amino-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate?
- Methodological Answer : The compound is synthesized via multi-step reactions involving:
- Coupling Reactions : Aryl halide intermediates (e.g., 4-phenoxyphenyl derivatives) are coupled with pyrrolo[2,3-b]quinoxaline precursors using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Esterification : Carboxylic acid intermediates are converted to methyl esters via acid chloride formation followed by methanol treatment .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization are critical for isolating high-purity product .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer :
- NMR Spectroscopy : and NMR (e.g., DMSO-d) identify substituent positions (e.g., aromatic protons at δ 7.24–7.57 ppm for phenoxyphenyl groups) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+1] peaks) and fragmentation patterns .
- HPLC Purity Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures ≥95% purity .
Advanced Research Questions
Q. How can reaction yields be optimized for the pyrroloquinoxaline core under varying catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh), PdCl(dppf), or Buchwald-Hartwig catalysts for coupling efficiency .
- Solvent Effects : Compare DMF, THF, and toluene for solubility and reaction kinetics (e.g., DMF enhances aryl halide activation) .
- Temperature Gradients : Optimize 60–110°C ranges to balance reaction rate vs. side-product formation .
Q. What strategies resolve discrepancies in spectral data (e.g., unexpected NMR shifts)?
- Methodological Answer :
- Deuterated Solvent Comparison : Confirm solvent-induced shifts (e.g., DMSO-d vs. CDCl) .
- Variable-Temperature NMR : Detect dynamic processes (e.g., rotamers) causing peak splitting .
- X-ray Crystallography : Resolve ambiguous proton environments via crystal structure analysis .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for ester hydrolysis or oxidation .
- Light Sensitivity : UV-Vis spectroscopy (250–400 nm) identifies photodegradation products (e.g., quinoxaline ring cleavage) .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., methyl ester vs. amino group reactivity) .
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize intermediates) .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in polar vs. non-polar solvents?
- Methodological Answer :
- Solubility Parameter Calculation : Use Hansen solubility parameters (δ, δ, δ) to predict solvent compatibility .
- Experimental Validation : Perform saturation shake-flask assays in DMSO, ethanol, and dichloromethane at 25°C .
Experimental Design Considerations
Q. What controls are essential for biological activity assays involving this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
